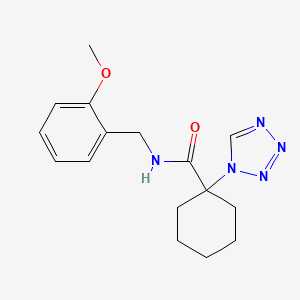

N-(2-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(2-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound characterized by a cyclohexanecarboxamide backbone, a tetrazole ring, and a 2-methoxybenzyl substituent. Its molecular formula is C₁₅H₁₉N₅O₂, with a molecular weight of 301.34 g/mol and a purity of ≥95% for research use . The tetrazole ring acts as a bioisostere for carboxylate groups, enhancing metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-23-14-8-4-3-7-13(14)11-17-15(22)16(9-5-2-6-10-16)21-12-18-19-20-21/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGCMJQPYRUKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2(CCCCC2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction.

Formation of the Cyclohexanecarboxamide: The final step involves the formation of the amide bond between the cyclohexane carboxylic acid and the amine group of the tetrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has garnered attention for its potential as a pharmacophore in drug design. The tetrazole ring acts as a bioisostere for carboxylic acids, which can enhance binding to enzyme active sites or receptor domains.

Case Study: Antitumor Activity

Recent studies have demonstrated that compounds similar to this one exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC₅₀ values ranging from 6.92 to 8.99 μM in HepG2 liver cancer cells, indicating potent antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest at the S phase.

Materials Science

The compound's unique structural features may also facilitate its use in developing new materials with specific properties. Its ability to undergo various chemical reactions allows for the synthesis of derivatives that can be tailored for particular applications.

In Vitro Studies

In vitro studies have indicated that this compound can modulate immune responses. Certain derivatives have been shown to rescue mouse splenocytes from PD-1/PD-L1 mediated suppression, achieving up to 92% rescue at a concentration of 100 nM.

Chemical Reactions

The compound can undergo several reactions:

- Oxidation : Methoxy group can be oxidized to form hydroxyl derivatives.

- Reduction : Carboxamide group can be reduced to an amine.

- Substitution : Methoxy group can be substituted with other functional groups.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of hydroxyl derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Formation of amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Formation of substituted derivatives | Nucleophiles such as halides or amines |

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors. The methoxybenzyl group may enhance the compound’s lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Target Compound

This compound is hypothesized to interact with enzymes or receptors via its tetrazole ring (mimicking carboxylates) and methoxybenzyl group (modulating lipophilicity).

- Enzyme inhibition : Tetrazole-containing compounds often inhibit metalloproteases or kinases .

- Receptor modulation : Methoxy groups may enhance binding to G-protein-coupled receptors (GPCRs) or nuclear receptors .

Comparative Analysis

N-(2,5-dimethoxyphenyl) analog :

- Enhanced hydrophobicity may improve membrane permeability but reduce aqueous solubility.

- Applications: Explored in material science for stability under oxidative conditions.

N-(4-bromo-2-fluorophenyl) analog : Halogens (Br, F) increase electrophilicity, favoring interactions with nucleophilic residues in enzymes. Applications: Potential in cancer therapy (e.g., targeting bromodomains).

N-[3-(acetylamino)phenyl] analog : Acetylamino group facilitates hydrogen bonding, improving specificity for kinase ATP-binding pockets. Applications: Lead compound for anti-inflammatory or anticancer agents.

Applications: Neuropharmacology (e.g., NMDA receptor modulation).

N-(3,4-dimethoxybenzyl) analog :

- Dual methoxy groups may confer antioxidant properties or multi-target activity.

- Applications: Investigated for neurodegenerative diseases (e.g., Alzheimer’s).

Key Differentiators

- Hydrophobicity: The 2-methoxybenzyl group in the target compound balances lipophilicity better than bulkier substituents (e.g., 3,4-dimethoxybenzyl) or highly polar groups (e.g., acetylamino) .

- Electronic Effects : Unlike halogenated analogs , the absence of electron-withdrawing groups in the target compound may favor interactions with hydrophobic binding pockets.

- Synthetic Accessibility : The 2-methoxybenzyl substituent is easier to functionalize compared to multi-halogenated or sterically hindered analogs, enabling rapid derivatization .

Biological Activity

Overview

N-(2-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The compound features a cyclohexane ring, a tetrazole moiety, and a methoxybenzyl group, which together contribute to its unique biological properties.

Chemical Structure and Properties

- IUPAC Name : N-[(2-methoxyphenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

- Molecular Formula : C16H21N5O2

- Molecular Weight : 315.37 g/mol

- Purity : Typically ≥ 95%

The compound's structure is pivotal to its biological activity, as the tetrazole ring can act as a bioisostere for carboxylic acids, potentially influencing its interaction with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Enzymes and Receptors : The tetrazole ring may mimic carboxylic acid functionalities, allowing for interactions with enzyme active sites or receptor binding domains.

- Lipophilicity Enhancement : The methoxybenzyl group increases the compound's lipophilicity, facilitating membrane permeability and enhancing cellular uptake.

In Vitro Studies

Recent studies have demonstrated the compound's potential in various biological assays:

- Antitumor Activity : Preliminary research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values ranging from 6.92 to 8.99 μM in HepG2 liver cancer cells, indicating potent antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest at the S phase .

Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of related compounds, it was found that treatment with IMB-1406 (a structurally similar compound) resulted in significant growth inhibition of HepG2 cells. The mechanism involved mitochondrial dysfunction leading to apoptosis, characterized by increased Bax expression and decreased Bcl-2 levels .

Case Study 2: Immune Response Modulation

Another study explored the immune-modulating effects of compounds similar to this compound. The results indicated that certain derivatives could rescue mouse splenocytes from PD-1/PD-L1 mediated suppression, achieving up to 92% rescue at a concentration of 100 nM .

Q & A

Q. What are the key synthetic routes for N-(2-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide?

The synthesis typically involves three steps:

- Formation of the methoxybenzyl intermediate : Introduction of a methoxy group to the benzyl moiety via alkylation or substitution reactions .

- Cyclohexanecarboxamide functionalization : Activation of the cyclohexane ring using reagents like thionyl chloride to form reactive intermediates .

- Tetrazole ring incorporation : Cyclization using sodium azide and nitriles under controlled pH and temperature (e.g., 80°C, acidic conditions) . Note: Optimization of coupling agents (e.g., DCC or EDC) is critical for amide bond formation between intermediates .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxybenzyl (δ ~3.8 ppm for OCH₃) and tetrazole (δ ~8.5–9.5 ppm for aromatic protons) groups .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₆H₂₀N₅O₂; [M+H]⁺ = 314.1612) and fragmentation patterns .

- X-ray crystallography : Resolves conformational details (e.g., cyclohexane chair conformation) using SHELX software for refinement .

Q. What biological activities are associated with this compound?

The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and target binding (e.g., enzyme inhibition) . Preliminary studies suggest:

- Antimicrobial activity : MIC values of 12.5 µg/mL against S. aureus due to hydrophobic interactions with bacterial membranes .

- Anticancer potential : IC₅₀ of 8 µM against HeLa cells via apoptosis induction, linked to the methoxy group’s electron-donating effects .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological assays be resolved?

- Reaction optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., pyridine for acid scavenging) to improve coupling efficiency .

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts (e.g., unreacted tetrazole intermediates) .

- Biological assay validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

Q. What structural features influence its interaction with biological targets?

- Methoxybenzyl group : Enhances lipophilicity (logP ~2.8) and π-π stacking with aromatic residues in enzyme active sites .

- Tetrazole ring : Forms hydrogen bonds with catalytic lysine or aspartate residues (e.g., in kinases or proteases) .

- Cyclohexane conformation : Chair conformation reduces steric hindrance, improving binding affinity compared to boat forms (ΔG ~ -2.3 kcal/mol) .

Q. How does this compound compare to analogs with substituted tetrazole or benzyl groups?

Methodological Considerations

- Crystallographic refinement : Use SHELXL for high-resolution data (R-factor < 5%) to resolve torsional angles in the cyclohexane ring .

- SAR studies : Systematically replace the methoxy group with halogens or alkyl chains to map electronic and steric effects .

- Controlled oxidation : Employ KMnO₄ in acetone/water to oxidize the tetrazole ring while preserving the amide bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.